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molecular formula C8H7Cl2NO3S B346756 Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate CAS No. 632356-39-9

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

Cat. No. B346756
M. Wt: 268.12g/mol
InChI Key: ACBQXSGPYIMTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049333B2

Procedure details

A mixture of 25 g of methyl 3-acetylamino-4,5-dichlorothiophene-2-carboxylate, about 10 g of triethylamine, 300 ml of methanol and 1 g of palladium on carbon is, at room temperature and under atmospheric pressure, hydrogenated until the uptake of hydrogen has stopped. The catalyst is filtered off and the mixture is then concentrated by distillation under reduced pressure until crystallization begins, water is then added and the solid is filtered off. Colorless crystals from isopropanol. M.p. 142-147° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[C:8](Cl)[S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2].C(N(CC)CC)C.[H][H]>[Pd].CO>[C:1]([NH:4][C:5]1[C:9]([Cl:10])=[CH:8][S:7][C:6]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is, at room temperature and under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated by distillation under reduced pressure until crystallization
ADDITION
Type
ADDITION
Details
water is then added
FILTRATION
Type
FILTRATION
Details
the solid is filtered off

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(SC=C1Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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